molecular formula C10H18N2O3 B182101 Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate CAS No. 109384-26-1

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

Cat. No. B182101
Key on ui cas rn: 109384-26-1
M. Wt: 214.26 g/mol
InChI Key: SLWXQUHGEUNYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04771046

Procedure details

8 g of 4-t-butoxycarbonyl-2-oxopiperazine (previously prepared from 2-oxopiperazine and di-t-butyl dicarbonate) were dissolved in 80 ml of dimethylformamide. 1.92 g of sodium hydride (55%, in paraffin) were added to this solution, and the mixture was stirred at room temperature for one hour. A solution of 6.8 g of methyl iodide in 20 ml of dimethylformamide was then added, and the resulting mixture was stirred at room temperature for 3 hours. The reaction mixture was then poured into a saturated aqueous solution of sodium chloride and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was purified by column chromatography through silica gel, eluted with ethyl acetate, to give 3.0 g of 1-methyl-2-oxo-4-t-butoxycarbonylpiperazine in the form of colorless oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][C:10](=[O:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O=[C:16]1CNCCN1.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.[H-].[Na+].CI.[Cl-].[Na+]>CN(C)C=O>[CH3:16][N:11]1[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][C:10]1=[O:14] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(NCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NCCNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
6.8 g
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography through silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(CN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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